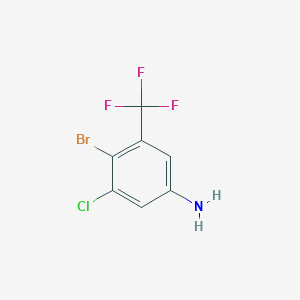

4-Bromo-3-chloro-5-(trifluoromethyl)aniline

Description

Systematic Nomenclature and Chemical Abstract Services Registry Information

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the official name being 4-Bromo-3-chloro-5-(trifluoromethyl)aniline. The Chemical Abstract Services registry number for this compound is 914225-58-4, which serves as the unique identifier in chemical databases worldwide. Alternative nomenclature includes the systematic name Benzenamine, 4-bromo-3-chloro-5-(trifluoromethyl)-, which reflects the compound's classification as a substituted benzenamine. The Molecular Design Limited number assigned to this compound is MFCD09033154, providing an additional standardized identifier for chemical information systems.

The nomenclature reflects the substitution pattern on the aniline ring, where the amino group occupies position 1, the bromine atom is located at position 4, the chlorine atom at position 3, and the trifluoromethyl group at position 5. This specific arrangement of substituents creates a unique electronic environment that influences the compound's chemical behavior and physical properties. The systematic naming convention ensures precise identification and distinguishes this compound from its numerous structural isomers that possess the same molecular formula but different substitution patterns.

Properties

IUPAC Name |

4-bromo-3-chloro-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3N/c8-6-4(7(10,11)12)1-3(13)2-5(6)9/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGPOJPMDVJESG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Br)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652292 | |

| Record name | 4-Bromo-3-chloro-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914225-58-4 | |

| Record name | 4-Bromo-3-chloro-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation via Nitration, Acetylation, Deacetylation, Deamination, and Reduction (Based on CN101168510A)

This patented method outlines a multi-step process starting from 4-bromo-2-trifluorotoluidine:

| Step | Description | Conditions/Notes |

|---|---|---|

| Acetylation | React 4-bromo-2-trifluorotoluidine with acetic acid and acetic anhydride at 50-60 °C | Molar ratio acetic acid:acetic anhydride = 1:2-2.5; zinc powder catalyst can be added |

| Nitration | Add sulfuric acid and nitric acid to acetylated product at below 20 °C | Stir 30 min, cool to 10 °C, then add nitric acid slowly; product precipitates upon water addition |

| Deacetylation | Hydrolyze acetylated nitro compound with 30% HCl under reflux | Adjust pH to alkaline with ammonia, filter and dry |

| Deamination | Treat with sulfuric acid and sodium nitrite at 10 °C for diazotization | Followed by reaction with phosphoric acid and ortho-phosphorous acid; cupric oxide added as catalyst |

| Reduction | Reduce diazonium salt with iron powder in acetic acid/water mixture at reflux | Reaction temperature 90-95 °C; 2 hours reflux |

Preparation via Nitration, Hydrogenation, and Salification (Based on CN103709045A)

This method focuses on a similar compound, 4-chloro-3-trifluoromethylaniline hydrochloride, and provides insights applicable to the preparation of 4-bromo-3-chloro-5-(trifluoromethyl)aniline:

| Step | Description | Conditions/Notes |

|---|---|---|

| Nitration | Nitrate 1-chloro-2-trifluoromethylbenzene with mixed nitric and sulfuric acid at elevated temperature | 3.5 hours reaction, followed by cooling and crystallization |

| Hydrogenation | Reduce nitro group using Pd-C catalyst under hydrogen atmosphere at room temperature | Solvent: methanol; reaction time approx. 8 hours |

| Salification | React amine with HCl gas in solvent (methanol, ethanol, or acetone) to form stable hydrochloride salt | Tail gas passed into alkali solution to prevent pollution |

This method highlights advantages such as mild reduction conditions, high purity, and environmental considerations, which are industrially favorable.

| Parameter | Method 1 (CN101168510A) | Method 2 (CN103709045A) |

|---|---|---|

| Starting Material | 4-bromo-2-trifluorotoluidine | 1-chloro-2-trifluoromethylbenzene |

| Key Reactions | Acetylation, nitration, deacetylation, deamination, reduction | Nitration, hydrogenation, salification |

| Catalysts/Agents | Zinc powder (acetylation), cupric oxide (deamination), iron powder (reduction) | Pd-C (hydrogenation) |

| Reaction Temperatures | 10–100 °C (varied by step) | Room temperature (hydrogenation) |

| Purification | Filtration, recrystallization | Recrystallization |

| Environmental Aspect | Use of strong acids, multiple steps | Tail gas neutralization, mild conditions |

| Product Stability | Requires salification or stabilization | Formation of hydrochloride salt enhances stability |

- The acetylation step in Method 1 protects the amino group during nitration, improving regioselectivity and yield.

- Deamination via diazotization followed by reduction allows for selective substitution of amino groups.

- Method 2’s use of Pd-C catalyzed hydrogenation at room temperature reduces energy consumption and equipment demands.

- Salification to form hydrochloride salts enhances product stability and handling safety.

- Both methods emphasize the importance of controlling reaction temperatures and stoichiometry to minimize side products and isomers.

- Environmental considerations such as tail gas treatment and solvent recovery are integral to industrial applicability.

The preparation of this compound involves sophisticated multi-step synthetic routes leveraging nitration, reduction, and halogenation chemistry. Patented methods provide detailed procedures emphasizing yield, purity, and environmental safety. The choice of method depends on the available starting materials, desired scale, and equipment. Both the acetylation-nitration-deamination-reduction sequence and the nitration-hydrogenation-salification sequence are viable, with the latter offering milder conditions and simpler post-treatment. Further optimization may involve selective halogenation steps to introduce the bromine and chlorine substituents precisely.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-chloro-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like organometallic compounds.

Oxidation and Reduction: The amine group can be oxidized to form nitro compounds or reduced to form corresponding amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

Substitution: Organolithium or Grignard reagents under anhydrous conditions.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

Substitution Products: Various substituted anilines.

Oxidation Products: Nitro derivatives.

Reduction Products: Amines and other reduced forms.

Scientific Research Applications

Organic Synthesis

4-Bromo-3-chloro-5-(trifluoromethyl)aniline serves as a building block in the synthesis of complex organic molecules. It is particularly valuable in:

- Suzuki-Miyaura Coupling Reactions: This compound can be utilized to prepare organoboron reagents, facilitating the formation of biaryl compounds essential in pharmaceuticals and agrochemicals .

Medicinal Chemistry

This compound has been investigated for its potential biological activities:

- Anticancer Properties: Derivatives of this compound have shown promise in inhibiting serine proteases like TMPRSS4, which play a role in cancer cell invasion .

- Case Study Example: Research has demonstrated that specific derivatives can significantly reduce tumor cell proliferation in vitro, indicating their potential as therapeutic agents.

Agrochemicals

The compound's unique properties make it suitable for developing new agrochemicals:

- Pesticide Development: It has been used to synthesize novel pesticides that exhibit enhanced efficacy against various agricultural pests .

Biochemical Interactions

This compound interacts with various biological systems, influencing cellular processes such as:

- Cell Signaling Pathways: Its derivatives affect gene expression and cellular metabolism, which are critical for maintaining cellular integrity.

Biochemical Properties:

| Property | Description |

|---|---|

| Solubility | Varies based on substitution patterns |

| Reactivity | High due to electrophilic nature of halogens |

| Toxicity | Skin and eye irritant; requires careful handling |

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-5-(trifluoromethyl)aniline depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, contributing to their biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 4-bromo-3-chloro-5-(trifluoromethyl)aniline and its analogs:

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Applications |

|---|---|---|---|---|---|

| This compound | 914225-58-4 | C₇H₄BrClF₃N | 274.47 | Br (4), Cl (3), CF₃ (5) | Pharmaceutical intermediates |

| 4-Bromo-3-(trifluoromethyl)aniline | 393-36-2 | C₇H₅BrF₃N | 240.01 | Br (4), CF₃ (3) | Agrochemical synthesis |

| 2-Bromo-5-(trifluoromethyl)aniline | 454-79-5 | C₇H₅BrF₃N | 240.01 | Br (2), CF₃ (5) | Catalytic coupling reactions |

| 4-Chloro-3-(trifluoromethyl)aniline | 172215-91-7 | C₇H₅ClF₃N | 195.57 | Cl (4), CF₃ (3) | Antifungal agents |

| 5-Bromo-2-iodo-4-(trifluoromethyl)aniline | 1373233-07-8 | C₇H₄BrF₃IN | 365.92 | Br (5), I (2), CF₃ (4) | Radiopharmaceuticals |

| 3-Bromo-4-chloro-5-(trifluoromethyl)aniline | N/A | C₇H₄BrClF₃N | 274.47 | Br (3), Cl (4), CF₃ (5) | Experimental intermediates |

Structural and Electronic Effects

- Substituent Position : The position of Br and Cl significantly impacts reactivity. For example, this compound (Br at para, Cl at meta) exhibits greater steric hindrance than 2-Bromo-5-(trifluoromethyl)aniline (Br at ortho), affecting coupling reaction yields .

- Iodine Substitution : 5-Bromo-2-iodo-4-(trifluoromethyl)aniline’s iodine atom enables radio-labeling applications but increases molecular weight by ~90 g/mol compared to the target compound .

Physicochemical Properties

- Thermal Stability : The trifluoromethyl group enhances thermal stability across all analogs, but bromine’s larger atomic radius increases melting points compared to chlorine-substituted derivatives .

- Solubility : Chlorine’s electronegativity improves water solubility; for instance, 4-Chloro-3-(trifluoromethyl)aniline is more soluble in aqueous media than brominated analogs .

Biological Activity

4-Bromo-3-chloro-5-(trifluoromethyl)aniline is an aromatic amine with significant biological activity, primarily due to its unique structural features, which include bromine, chlorine, and trifluoromethyl substituents. This compound is recognized for its potential applications in organic synthesis and medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals.

- Molecular Formula : CHBrClFN

- Molecular Weight : 274.47 g/mol

- CAS Number : 914225-58-4

The biological activity of this compound is mediated through various biochemical pathways:

- Enzyme Interaction : It has been shown to inhibit TMPRSS4 serine protease activity, which is crucial for cancer cell invasion suppression.

- Cell Signaling : The compound influences cellular processes by affecting signaling pathways and gene expression, leading to alterations in cellular metabolism and integrity.

- Receptor Modulation : It acts as an agonist for the sphingosine-1-phosphate receptor, involved in cell proliferation and survival.

Biological Activity Overview

The compound's biological activities can be categorized into several key areas:

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- U-937 (acute monocytic leukemia)

For instance, studies have reported IC50 values indicating potent cytotoxicity at sub-micromolar concentrations against these cell lines. The presence of electron-withdrawing groups (EWGs) at specific positions on the aromatic ring enhances this activity .

Toxicological Profile

While exhibiting potential therapeutic benefits, this compound also poses toxicity risks:

- Skin Contact : Causes irritation.

- Inhalation/Swallowing : Potentially harmful effects.

This dual nature necessitates careful handling and consideration in therapeutic contexts.

Table 1: Biological Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 0.48 | Apoptosis induction |

| This compound | U-937 | 0.76 | Inhibition of TMPRSS4 |

| Derivative A | MDA-MB-231 | 0.19 | Cell cycle arrest |

Research Insights

- Cytotoxicity Studies : A study demonstrated that compounds with similar structures induced apoptosis in various cancer cell lines, highlighting their potential as anticancer agents .

- Structure–Activity Relationship (SAR) : Investigations into SAR revealed that halogen substitutions significantly impact biological potency, with trifluoromethyl groups enhancing metabolic stability and activity against cancer targets .

Q & A

Q. Methodological

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods to avoid inhalation of vapors, as halogenated anilines often exhibit acute toxicity .

- Storage : Keep in airtight containers at 0–6°C to prevent degradation .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

How can solubility issues of this compound in aqueous systems be addressed for biological assays?

Advanced

The compound’s hydrophobicity (logP ~3.5 estimated) limits aqueous solubility. Approaches include:

- Co-solvents : Use DMSO or ethanol (≤10% v/v) to enhance dissolution without denaturing proteins.

- Surfactants : Non-ionic surfactants (e.g., Tween-80) stabilize colloidal dispersions.

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) via diazonium salt reactions .

What spectroscopic anomalies might arise during characterization, and how are they resolved?

Q. Methodological

- NMR Signal Splitting : Overlapping peaks due to diastereotopic protons can be resolved via 2D NMR (e.g., COSY, HSQC) .

- Mass Spectrometry Adducts : Sodium or potassium adducts ([M+Na]⁺) may appear; use formic acid in mobile phases to suppress ionization artifacts .

How is this compound utilized in the synthesis of heterocyclic compounds?

Advanced

The compound serves as a precursor for:

- Pharmaceutical Intermediates : Pd-catalyzed coupling with pyrazine derivatives forms carbonitrile-containing scaffolds (e.g., 5-(2-amino-5-(trifluoromethyl)phenyl)pyrazine-2-carbonitrile) .

- Agrochemicals : Reaction with thioureas yields benzothiazoles with herbicidal activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.